An In-depth Technical Guide to MBP Ac1-9 (4Y) Peptide
An In-depth Technical Guide to MBP Ac1-9 (4Y) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Myelin Basic Protein (MBP) fragment Ac1-9 (4Y) is a synthetic peptide analogue of the N-terminal immunodominant epitope of MBP. This peptide is a critical tool in the study of autoimmune demyelinating diseases of the central nervous system (CNS), most notably as an encephalitogenic agent in the induction of Experimental Autoimmune Encephalomyelitis (EAE) in susceptible mouse strains. EAE serves as a widely utilized animal model for multiple sclerosis (MS). The substitution of the native lysine (B10760008) at position 4 with tyrosine significantly enhances its binding stability to the MHC class II molecule I-Au, making it a potent activator of MBP-specific CD4+ T cells.[1][2] This guide provides a comprehensive overview of the MBP Ac1-9 (4Y) peptide, including its sequence, biochemical properties, experimental applications, and the signaling pathways it triggers.
Peptide Sequence and Properties
The amino acid sequence of the MBP Ac1-9 (4Y) peptide is derived from the N-terminus of myelin basic protein, with acetylation at the N-terminus and a tyrosine substitution at the fourth amino acid position.
-
Sequence: Ac-Ala-Ser-Gln-Tyr-Arg-Pro-Ser-Gln-Arg
-
Molecular Formula: C48H78N18O17
-
Molecular Weight: 1155.24 g/mol
-
Key Modification: The substitution of lysine (K) with tyrosine (Y) at position 4. This modification enhances the peptide's binding to the P6 pocket of the I-Au MHC class II molecule, which is predominantly hydrophobic.[1][2]
Data Presentation: Binding Affinities and T-Cell Activation
The interaction between the MBP Ac1-9 (4Y) peptide and the I-Au MHC class II molecule is a critical determinant of its immunogenicity. While the native Ac1-11 peptide binds to I-Au with a relatively low affinity, the 4Y substitution significantly stabilizes this interaction.[3][4]
| Peptide | Target | Method | Value | Reference |
| MBP Ac1-11 (native) | I-Au | IC50 | 100 µM | [3][4] |
| MBP Ac1-9 (native, 4K) | I-Au | Dissociation Half-life | ~15 min | [1][5] |
| MBP Ac1-9 (4Y) | I-Au | Dissociation Half-life | Increased relative to native | [5] |
| MBP Ac1-11 | T-cell activation | In vitro assay | - | [6] |
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in B10.PL Mice
This protocol describes the active induction of EAE in B10.PL (H-2u) mice using MBP Ac1-9 (4Y) peptide.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra) at 4 mg/mL
-
Pertussis toxin (PT)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles (27-30 gauge)
Procedure:
-
Peptide Emulsion Preparation:
-
Dissolve the MBP Ac1-9 (4Y) peptide in sterile PBS to a final concentration of 2 mg/mL.
-
Prepare an emulsion by mixing equal volumes of the peptide solution and CFA. This can be achieved by drawing the mixture into and expelling it from a glass syringe repeatedly until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Immunization:
-
Pertussis Toxin Administration:
-
On the day of immunization (day 0) and again 48 hours later (day 2), administer 200 ng of pertussis toxin in 0.1 mL of sterile PBS via intraperitoneal injection.[7]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE, typically beginning around day 9-14 post-immunization.
-
Score the disease severity using a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness or paresis
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund state or death
-
-
In Vitro T-Cell Activation Assay
This protocol outlines a method for assessing the activation of MBP Ac1-9 (4Y) specific T-cells in vitro.
Materials:
-
MBP Ac1-9 (4Y) peptide
-
Antigen-presenting cells (APCs), such as irradiated splenocytes from naive B10.PL mice or a suitable cell line expressing I-Au.
-
MBP Ac1-9 (4Y) specific CD4+ T-cell line or hybridoma.
-
Complete RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol.
-
96-well flat-bottom culture plates.
-
Assay kit for quantifying T-cell proliferation (e.g., BrdU or [3H]-thymidine incorporation) or cytokine production (e.g., IL-2 ELISA).
Procedure:
-
Cell Plating:
-
Plate APCs in a 96-well plate at a density of 2-5 x 105 cells/well.
-
-
Peptide Stimulation:
-
Prepare serial dilutions of the MBP Ac1-9 (4Y) peptide in culture medium.
-
Add the peptide dilutions to the wells containing APCs and incubate for at least 2 hours.
-
-
T-Cell Co-culture:
-
Add the MBP Ac1-9 (4Y) specific T-cells to the wells at a density of 1-2 x 105 cells/well.
-
Incubate the co-culture for 48-72 hours at 37°C in a humidified CO2 incubator.
-
-
Measurement of T-Cell Activation:
-
Proliferation: For the final 18 hours of incubation, add BrdU or [3H]-thymidine to the wells and measure incorporation according to the manufacturer's instructions.
-
Cytokine Production: Collect the culture supernatants and measure the concentration of relevant cytokines, such as IL-2, using an ELISA kit.
-
Signaling Pathways and Logical Relationships
The activation of CD4+ T-cells by MBP Ac1-9 (4Y) is initiated by the formation of a trimolecular complex consisting of the peptide, the I-Au MHC class II molecule on an antigen-presenting cell, and the T-cell receptor (TCR) on a CD4+ T-cell. This interaction triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine production.
References
- 1. Evidence That the Autoimmune Antigen Myelin Basic Protein (MBP) Ac1-9 Binds Towards One End of the Major Histocompatibility Complex (MHC) Cleft - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence that the autoimmune antigen myelin basic protein (MBP) Ac1-9 binds towards one end of the major histocompatibility complex (MHC) cleft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of peptides from myelin basic protein binding to the MHC class II protein, I-Au, which confers susceptibility to experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of peptides from myelin basic protein binding to the MHC class II protein, I-Au, which confers susceptibility to experimental allergic encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aza-MBP Altered Peptide Ligand for the Treatment of Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia induce myelin basic protein-specific T cell anergy or T cell activation, according to their state of activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Experimental Autoimmune Encephalomyelitis Induction in Genetically B Cell–deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
